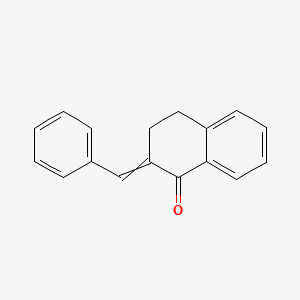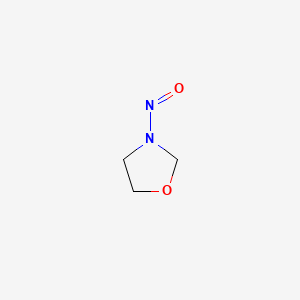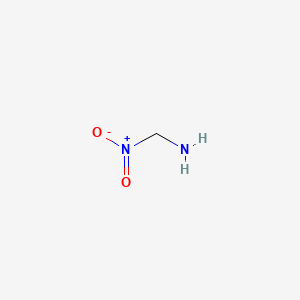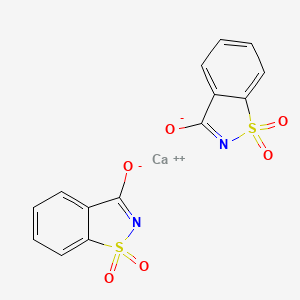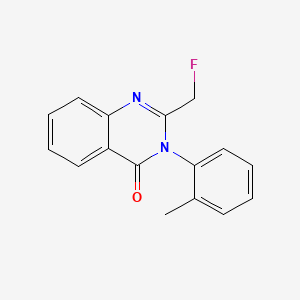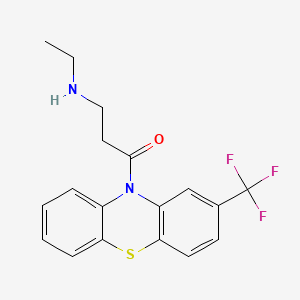![molecular formula C27H43NO B1199128 10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Veratrum nigrum, Eclipta prostrata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Crystal Structure of Steroidal Compounds Two studies, "Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate" and "Crystal structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene," elaborate on the crystal structures of steroidal compounds related to the title compound. These structures feature chair, half-chair, and envelope conformations in their ring systems, hinting at the intricate geometries and potential reactivity these molecules might have in various chemical contexts (Zhou et al., 2015), (Zhou et al., 2015).
Pharmacological Potential
Androsterone Derivatives as Inhibitors A study on androsterone derivatives reveals their typical steroid shape and their potential as inhibitors of androgen biosynthesis, indicating possible applications in pharmaceuticals and drug development (Djigoué et al., 2012).
Liver X Receptor Agonists The synthesis of liver X receptor (LXR) agonists from hydeoxycholic acid, utilizing a steroidal scaffold, indicates the significance of this compound class in regulating cholesterol metabolism and its potential in treating cardiovascular diseases (Ching, 2013).
Biological and Chemical Activities
Triorganotin(IV) Derivatives The synthesis and analysis of triorganotin(IV) derivatives of sodium deoxycholate reveal promising antimicrobial and anticancer activities, suggesting the potential of these compounds in medical applications (Shaheen et al., 2014).
Cholinesterase Inhibitory Cassioates The isolation of cassioates from Cassia fistula and their subsequent analysis for cholinesterase inhibitory action imply potential uses in neurodegenerative disease treatment, highlighting the broad spectrum of biological activities associated with this compound class (Aftab et al., 2020).
Eigenschaften
Produktname |
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
|---|---|
Molekularformel |
C27H43NO |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-24,29H,5,7-16H2,1-4H3 |
InChI-Schlüssel |
VRBNGKPRTHBEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Synonyme |
verazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



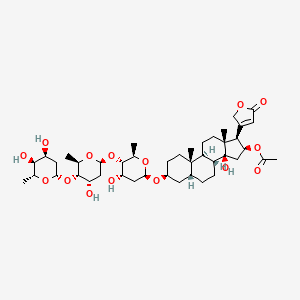
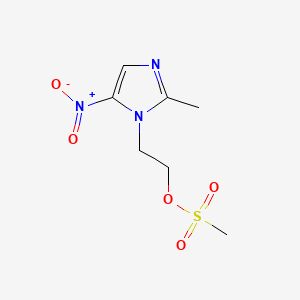
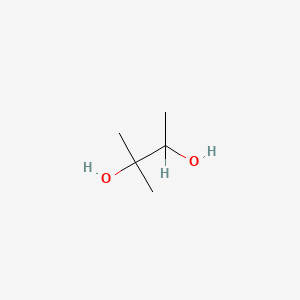
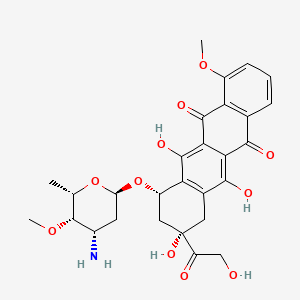
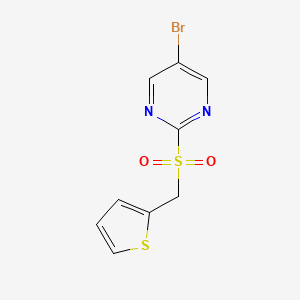
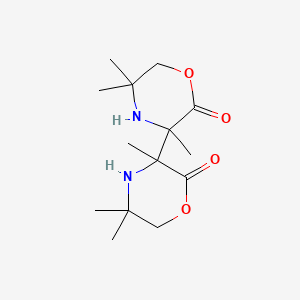

![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
